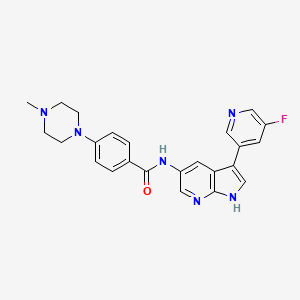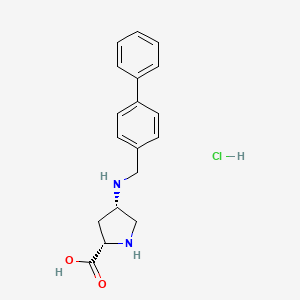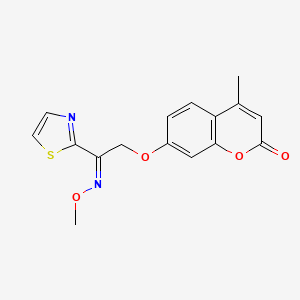
Clk1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLK1-IN-3 is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1). CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of alternative splicing by phosphorylating serine- and arginine-rich proteins. These proteins are essential components of the spliceosome, the molecular machinery responsible for pre-mRNA splicing. The inhibition of CLK1 has been explored for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CLK1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Scaffold: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core scaffold is then functionalized with various substituents to enhance its potency and selectivity towards CLK1.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and high-throughput screening can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: CLK1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Substitution reactions can be used to introduce different substituents, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Scientific Research Applications
CLK1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of CLK1 in various biochemical pathways.
Biology: Employed in research to understand the regulation of alternative splicing and its impact on gene expression.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CLK1.
Mechanism of Action
CLK1-IN-3 exerts its effects by selectively inhibiting the kinase activity of CLK1. This inhibition prevents the phosphorylation of serine- and arginine-rich proteins, thereby disrupting the normal function of the spliceosome. The molecular targets of this compound include the CLK1 kinase domain and its downstream substrates. The inhibition of CLK1 leads to alterations in alternative splicing, affecting the expression of various genes involved in cell growth, survival, and differentiation .
Comparison with Similar Compounds
CLK1-IN-3 is compared with other similar compounds, such as:
SM08502: Another CLK1 inhibitor that has entered clinical trials for its potential therapeutic applications.
T3: A chemical probe used to study CLK1 activity.
SGC-CLK-1: A selective inhibitor of CLK1 used in research.
Uniqueness: this compound is unique due to its high selectivity and potency towards CLK1. It has shown promising results in preclinical studies, making it a valuable tool for both research and therapeutic development .
References
Properties
Molecular Formula |
C24H23FN6O |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(5-fluoropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-4-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C24H23FN6O/c1-30-6-8-31(9-7-30)20-4-2-16(3-5-20)24(32)29-19-11-21-22(15-28-23(21)27-14-19)17-10-18(25)13-26-12-17/h2-5,10-15H,6-9H2,1H3,(H,27,28)(H,29,32) |
InChI Key |
LQKHTRXKHPHEPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(NC=C4C5=CC(=CN=C5)F)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)


![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)




![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)



![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)

